Tetradecamethylhexasiloxane

Catalog No.
S1512121
CAS No.
107-52-8
M.F
C14H42O5Si6
M. Wt
458.99 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetradecamethylhexasiloxane

CAS Number

107-52-8

Product Name

Tetradecamethylhexasiloxane

IUPAC Name

[dimethyl(trimethylsilyloxy)silyl]oxy-[[dimethyl(trimethylsilyloxy)silyl]oxy-dimethylsilyl]oxy-dimethylsilane

Molecular Formula

C14H42O5Si6

Molecular Weight

458.99 g/mol

InChI

InChI=1S/C14H42O5Si6/c1-20(2,3)15-22(7,8)17-24(11,12)19-25(13,14)18-23(9,10)16-21(4,5)6/h1-14H3

InChI Key

ADANNTOYRVPQLJ-UHFFFAOYSA-N

SMILES

C[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)C

Canonical SMILES

C[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)C
  • Chemical stability: TMHS exhibits exceptional resistance to many chemicals, including strong acids and bases, making it suitable for use in various reaction conditions without undergoing degradation. This allows researchers to study sensitive reactions without interference from the container or solvent [].
  • Thermal stability: TMHS maintains its properties over a wide temperature range, from below -100°C to over 200°C []. This makes it ideal for studying reactions at extreme temperatures, where other materials might decompose.
  • Low viscosity: TMHS is a low-viscosity liquid, meaning it flows easily. This property is advantageous in applications requiring good flow characteristics, such as lubrication or heat transfer in research setups [].
  • Hydrophobic properties: TMHS repels water, making it useful for coating surfaces in experiments where water needs to be excluded or minimized. This property is valuable in studying reactions involving water-sensitive materials or biological processes requiring a hydrophobic environment [].

Here are some specific examples of how TMHS is used in scientific research:

  • Organic synthesis: As a solvent or reaction medium for various organic reactions, due to its chemical and thermal stability [].
  • Material science: As a component in the development of new materials, such as heat-resistant coatings or lubricants.
  • Biotechnology: As a component in cell culture media or for coating surfaces to improve cell adhesion and growth [].
  • Chromatography: As a stationary phase in gas chromatography for separating different types of molecules.

Tetradecamethylhexasiloxane is a siloxane compound with the chemical formula C₁₄H₄₂O₅Si₆. It is characterized by a linear chain of silicon and oxygen atoms, specifically containing six silicon atoms and fourteen methyl groups. This compound appears colorless to almost colorless and is known for its unique properties, including low viscosity and high thermal stability. It has a boiling point of approximately 245.5 °C and a melting point of -59 °C, with a density of 0.8873 g/cm³ at 25 °C .

Tetradecamethylhexasiloxane is notably inert to most chemical reagents, which makes it a stable compound under various conditions. It does not react significantly with aqueous systems, maintaining its integrity in diverse environments. Its solubility in organic solvents such as benzene and lighter hydrocarbons allows it to be utilized in various applications without undergoing substantial chemical changes .

Current research indicates that tetradecamethylhexasiloxane exhibits minimal biological activity. It is generally considered non-toxic and does not demonstrate significant reactivity with biological systems. This characteristic makes it suitable for applications in personal care products and medical devices where biocompatibility is essential .

Tetradecamethylhexasiloxane can be synthesized through several methods, primarily involving the polymerization of siloxanes. One common approach includes the condensation reaction of silanol compounds in the presence of catalysts to form siloxane linkages. The process typically requires careful control of temperature and pressure to ensure the desired molecular weight and structure are achieved .

Tetradecamethylhexasiloxane finds utility in various fields due to its unique properties:

  • Laboratory Chemicals: Used as a standard reference material.
  • Heat Transfer Fluids: Its thermal stability makes it ideal for applications requiring efficient heat transfer.
  • Washing and Cleaning Products: Acts as a surfactant or emulsifier due to its low surface tension .
  • Cosmetics: Utilized in formulations for skin care and hair products due to its smooth feel and non-greasy characteristics.

Studies on the interactions of tetradecamethylhexasiloxane with other materials show that it maintains stability and does not react adversely with most substances. This inertness is particularly beneficial in formulations where compatibility with other ingredients is crucial. Its interactions with polymers and other siloxanes have been explored, revealing synergistic effects that enhance product performance without compromising safety .

Tetradecamethylhexasiloxane shares similarities with several other siloxane compounds, notably:

Compound NameChemical FormulaUnique Properties
OctamethylcyclotetrasiloxaneC₈H₂₄O₄Si₄Cyclic structure; used in lubricants
HexamethyldisiloxaneC₆H₁₈O₂Si₂Shorter chain; used in personal care products
DecamethylcyclopentasiloxaneC₁₀H₃₀O₅Si₅Cyclic structure; high thermal stability

Uniqueness: Tetradecamethylhexasiloxane stands out due to its linear structure, which provides distinct rheological properties compared to cyclic siloxanes. Its higher molecular weight contributes to its stability and versatility in various applications.

The synthesis of tetradecamethylhexasiloxane primarily involves catalytic polymerization of cyclic or linear siloxane precursors. Three dominant catalytic systems are employed:

Phosphazene Superbase Catalysts

Ionic phosphazene bases, such as those described in , enable rapid condensation polymerization at low concentrations (2–500 ppm). These catalysts promote Si–O–Si bond formation via silanol or alkoxy group condensation, achieving molecular weights up to 100 × 10⁶ Da. For example, phosphazene bases facilitate equilibration between cyclic siloxanes (e.g., octamethylcyclotetrasiloxane) and linear polymers, with reaction rates adjustable through water content (0.5–10 mol per catalyst mole) .

Acid/Base Catalysts

Triflic acid and potassium silanolate are widely used for ring-opening polymerization (ROP). Acidic conditions protonate siloxane oxygen atoms, enabling nucleophilic attack and chain propagation, while basic catalysts (e.g., KOH) generate silanolate intermediates. These methods yield polydisperse polymers (Mw/Mn ≈ 2) but require post-synthesis neutralization to remove residual catalysts .

Azaphosphatrane Organocatalysts

Azaphosphatranes, as described in , offer a metal-free alternative for ROP of cyclotetrasiloxanes. These catalysts operate under mild conditions (20–100°C) and tolerate moisture, enabling polymerization in solvent-free systems. Their modular structure allows tuning of steric and electronic effects to control reaction rates and polymer architecture.

Table 1: Comparison of Catalytic Systems

Catalyst TypeTemperature Range (°C)Molecular Weight ControlByproduct Formation
Phosphazene Superbase0–200High (via end-blockers)Low
Triflic Acid25–150ModerateModerate (HCl)
Azaphosphatrane20–100HighNegligible

Optimization of Condensation Reactions in Linear Siloxane Synthesis

Condensation kinetics and monomer stoichiometry critically influence tetradecamethylhexasiloxane purity and yield. Key findings include:

Kinetic Studies

The bimolecular condensation of α,ω-siloxane diols with aminoalkylalkoxysilanes follows first-order kinetics in both substrates. For example, reactions between hexamethyldisiloxane diol (HD₄OH) and aminopropyltrimethoxysilane exhibit rate constants of 0.307 dm³ mol⁻¹ s⁻¹ at 17°C, increasing to 0.976 dm³ mol⁻¹ s⁻¹ at 60°C . Activation energies (~30 kJ/mol) suggest diffusion-limited processes at higher temperatures.

Temperature and Catalytic Loading

Elevating temperatures from 25°C to 80°C reduces reaction times by 70% but risks side reactions (e.g., branching). Optimal catalyst loading (50–200 ppm phosphazene base) balances polymerization speed and thermal degradation .

Monomer Stoichiometry

A 1:1 molar ratio of silanol to alkoxysilane minimizes unreacted intermediates. Excess silanol promotes cyclic byproducts, while excess alkoxysilane leads to terminal group imbalances .

Scalability Challenges in Continuous-Flow Manufacturing Systems

Traditional batch reactors face limitations in mixing efficiency and heat transfer for large-scale siloxane production. Continuous-flow systems address these issues but introduce new challenges:

Reactor Design

Static mixers, as described in , enhance mass transfer in viscous siloxane melts. However, non-Newtonian fluid behavior complicates flow uniformity, requiring computational fluid dynamics (CFD) modeling to optimize channel geometry .

Catalyst Retention

Heterogeneous catalysts (e.g., Amberlyst 35 resin) enable in-line regeneration, achieving 80+ reuse cycles with <5% activity loss. Homogeneous catalysts, conversely, necessitate post-reaction separation units, increasing operational costs .

Process Integration

Tandem systems combining ROP and functionalization (e.g., hydrosilylation) require precise residence time control. For example, a two-stage continuous process producing epoxy-functionalized polydimethylsiloxane achieves 95% yield by maintaining a 3:1 molar ratio of D₄ monomer to Speier catalyst .

Green Chemistry Approaches for Reduced Byproduct Formation

Recent advances prioritize solvent-free synthesis and waste minimization:

Solvent-Free Polycondensation

Microwave-assisted reactions reduce energy consumption by 40% compared to conventional heating. For example, solvent-free condensation of dichlorodimethylsilane with water achieves 98% conversion in 15 minutes at 120°C .

Catalyst Recovery

Phosphazene bases immobilized on mesoporous silica (e.g., SBA-15) enable catalyst recycling via simple filtration, reducing metal leaching to <0.1 ppm .

Byproduct Utilization

Hydrochloric acid byproducts from chlorosilane hydrolysis are neutralized in closed-loop systems to produce sodium chloride for industrial applications, eliminating aqueous waste .

Table 2: Green Metrics for Tetradecamethylhexasiloxane Synthesis

ParameterConventional MethodGreen MethodImprovement
Solvent Consumption5 L/kg product0 L/kg product100%
Energy Input800 kWh/ton480 kWh/ton40%
Carbon Footprint2.1 kg CO₂/kg1.3 kg CO₂/kg38%

Boiling Point

245.5 °C

Melting Point

-59.0 °C

UNII

2Z34S42KA0

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 31 of 32 companies (only ~ 3.1% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Vapor Pressure

0.03 mmHg

Other CAS

107-52-8

Wikipedia

Tetradecamethylhexasiloxane

General Manufacturing Information

Hexasiloxane, 1,1,1,3,3,5,5,7,7,9,9,11,11,11-tetradecamethyl-: ACTIVE

Dates

Modify: 2023-08-15

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